8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
CAS No.: 853749-45-8
Cat. No.: VC6707821
Molecular Formula: C20H21NO3
Molecular Weight: 323.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853749-45-8 |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.392 |
| IUPAC Name | 8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one |
| Standard InChI | InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 |
| Standard InChI Key | KCXWMHZPCFXVND-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₁NO₃, with a molecular weight of 323.392 g/mol. Its structure integrates a chromen-2-one core (a bicyclic system comprising a benzene ring fused to a pyrone ring) substituted at three positions:
-
Position 3: A phenyl group, enhancing hydrophobic interactions with biological targets.
-
Position 7: A hydroxyl group, contributing to hydrogen bonding and antioxidant activity.
-
Position 8: A diethylaminomethyl moiety, improving solubility and enabling electrostatic interactions .
The diethylamino group’s basicity (pKa ~10.5) facilitates protonation under physiological conditions, promoting cellular uptake. X-ray crystallography of analogous chromenones reveals planar aromatic systems with substituents influencing packing efficiency and intermolecular interactions . For example, the phenyl group at position 3 introduces steric bulk, potentially affecting binding to enzyme active sites .
Comparative Structural Analysis
Compared to simpler hydroxycoumarins like 7-hydroxy-4-methylcoumarin, this compound’s substitutions confer distinct advantages:
| Feature | 8-[(Diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one | 7-Hydroxy-4-methylcoumarin |
|---|---|---|
| Water Solubility | Moderate (enhanced by diethylamino group) | Low |
| Bioavailability | High (logP ~2.8) | Moderate (logP ~1.9) |
| Antiproliferative IC₅₀ | 12.3 μM (HeLa cells) | >50 μM |
This structural optimization aligns with trends in medicinal chemistry, where bulky substituents improve target specificity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves a Mannich reaction, a three-component condensation between:
-
7-Hydroxy-3-phenyl-2H-chromen-2-one (coumarin precursor),
-
Formaldehyde (aldehyde component),
-
Diethylamine (amine component).
Reaction conditions typically include:
-
Yield: ~65% after purification via flash chromatography.
Microwave-assisted synthesis, validated for analogous chromones, may reduce reaction times to <30 minutes while maintaining yields.
Key Chemical Reactions
The compound participates in reactions characteristic of hydroxycoumarins and tertiary amines:
-
Esterification: The hydroxyl group at position 7 can be acetylated, though this diminishes biological activity.
-
Quaternization: The diethylamino group reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility.
-
Oxidation: Under strong oxidizing conditions, the chromenone ring undergoes cleavage, yielding phthalic acid derivatives.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent activity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 12.3 | MAPK/ERK pathway inhibition, apoptosis |
| MCF-7 | 18.7 | ROS generation, DNA damage |
The compound induces apoptosis via caspase-3 activation and downregulation of Bcl-2, a key antiapoptotic protein. Comparatively, its dimethylamino analog (PubChem CID 5360361) shows reduced potency (IC₅₀ >30 μM), underscoring the diethyl group’s importance .
Antioxidant Properties
The 7-hydroxyl group scavenges free radicals (e.g., DPPH, IC₅₀ = 45.2 μM), protecting cells from oxidative stress. This dual activity—antiproliferative and antioxidant—positions it as a candidate for combination therapies targeting cancer and inflammation.
Applications and Future Directions
Challenges and Innovations
Synthesis Optimization: Microwave and flow chemistry could enhance yields (>80%) and scalability .
Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may improve tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume